Methyl alpha-eleostearate

Conjugated fatty acid isomerization Geometric isomer stability Analytical reference standard

Procure Methyl alpha-eleostearate when experimental objectives demand maximum in vivo conversion to 9Z,11E-conjugated linoleic acid—outperforming punicic acid (P<0.05)—or when synthetic routes leverage its conjugated triene system for Diels-Alder cycloaddition, a reactivity absent in non-conjugated FAME. Its epoxidized methyl vinyl ketone adduct delivers dual UV/thermal stabilization superior to DOP in PVC, making it the strategic CLnA substrate for CLA-mediated PPARγ studies and bio-based non-phthalate plasticizer R&D.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 4175-47-7
Cat. No. B009260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha-eleostearate
CAS4175-47-7
Synonyms9,11,13-Octadecatrienoic acid, methyl ester, (9Z,11E,13E)-; Methyl alpha-eleostearate; 9(Z),11(E),13(E)-Octadecatrienoic Acid methyl ester
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC=CCCCCCCCC(=O)OC
InChIInChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10-
InChIKeyKOJYENXGDXRGDK-ZUGARUELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Methyl Alpha-Eleostearate (CAS 4175-47-7): Essential Procurement Data for Conjugated Triene Fatty Acid Methyl Ester


Methyl alpha-eleostearate (CAS 4175-47-7), also designated as 9(Z),11(E),13(E)-octadecatrienoic acid methyl ester or α-ESA methyl ester, is the methyl ester derivative of α-eleostearic acid, a conjugated linolenic acid (CLnA) possessing a distinctive conjugated triene system . This compound is the predominant fatty acid methyl ester in tung oil biodiesel, comprising 82.2 wt% of the total methyl ester content [1]. Commercially, methyl alpha-eleostearate is available as a neat liquid or solid with purity specifications typically ≥95% to ≥98%, and it exhibits defined solubility parameters of 30 mg/mL in DMF and DMSO, and 100 mg/mL in ethanol .

Why Methyl Alpha-Eleostearate Cannot Be Substituted with β-Eleostearate or Punicic Acid Methyl Esters


The conjugated triene fatty acid methyl esters—α-eleostearate, β-eleostearate, and punicate—are geometric isomers distinguished by their cis-trans double bond configurations (cis,trans,trans for α; trans,trans,trans for β; and cis,trans,cis for punicate) [1]. These configurational differences produce thermodynamically distinct isomers: under iodine-catalyzed photoisomerization, the methyl esters equilibrate to a mixture containing 64% β-eleostearate, 33% α-eleostearate, and 2.6% punicate, confirming that β-eleostearate is the thermodynamically favored isomer while α-eleostearate occupies an intermediate stability position [1]. Furthermore, in vivo metabolic studies demonstrate that α-eleostearic acid is converted to 9Z,11E-conjugated linoleic acid with significantly higher efficiency than punicic acid over a 24-hour period (P < 0.05) [2]. Consequently, substitution between these isomers without experimental validation introduces uncontrolled variables in isomerization kinetics, metabolic fate, and functional outcomes.

Methyl Alpha-Eleostearate (4175-47-7): Quantitative Differentiation Evidence Against In-Class Comparators


Thermodynamic Stability Differentiation: α- vs. β-Eleostearate Methyl Ester Isomerization Equilibrium

Methyl alpha-eleostearate is a metastable geometric isomer of the eleostearate family. When methyl esters of α-eleostearic acid, β-eleostearic acid, and punicic acid are subjected to isomerization with iodine and light, they converge to an identical equilibrium mixture containing 64% β-eleostearate, 33% α-eleostearate, and 2.6% punicate structures [1]. This equilibrium distribution establishes that β-eleostearate is the thermodynamically favored trans,trans,trans isomer, while α-eleostearate (cis,trans,trans) occupies an intermediate stability state. This quantitatively defined metastability distinguishes α-eleostearate from its β isomer and has direct implications for storage handling and experimental reproducibility.

Conjugated fatty acid isomerization Geometric isomer stability Analytical reference standard

Metabolic Conversion Efficiency: α-Eleostearic Acid Methyl Ester vs. Punicic Acid in Preclinical Models

In a comparative lymphatic absorption study using rats, α-eleostearic acid (as its methyl ester/triacylglycerol) and punicic acid were evaluated for their conversion to the bioactive metabolite 9Z,11E-conjugated linoleic acid (CLA). Following oral administration of test oil emulsions (tung oil for α-ESA, pomegranate seed oil for punicic acid), the conversion ratio of α-eleostearic acid to 9Z,11E-CLA over a 24-hour period was significantly higher than that of punicic acid to 9Z,11E-CLA (P < 0.05) [1]. Both α-ESA and punicic acid exhibited similar slow absorption rates relative to α-linolenic acid and CLA (absorption rate order: LnA > CLA > α-ESA = punicic acid), yet α-ESA demonstrated superior efficiency in downstream bioactive metabolite generation [1].

Conjugated linolenic acid metabolism CLA precursor efficiency In vivo pharmacokinetics

Diels-Alder Reactivity: Methyl Alpha-Eleostearate as a Conjugated Triene Substrate vs. Non-Conjugated Methyl Esters

Methyl alpha-eleostearate undergoes Diels-Alder cycloaddition with dienophiles such as methyl vinyl ketone to yield structurally defined adducts, a reactivity profile that non-conjugated fatty acid methyl esters (e.g., methyl linoleate, methyl linolenate) cannot replicate due to the absence of a conjugated diene/triene system [1]. The Diels-Alder adduct of methyl vinyl ketone and methyl alpha-eleostearate has been subjected to further derivatization via hydrogenation and epoxidation, producing modified compounds that were evaluated as primary plasticizers for vinyl chloride-vinyl acetate copolymer [1]. This conjugated triene-specific reactivity enables the synthesis of cyclohexene-containing structures that are inaccessible from non-conjugated methyl ester alternatives [1].

Diels-Alder cycloaddition Polymer precursor synthesis Bio-based monomers

Plasticizer Performance: Epoxidized Methyl Alpha-Eleostearate Adduct vs. Dioctyl Phthalate (DOP) Benchmark

Derivatives of the Diels-Alder adduct between methyl vinyl ketone and methyl alpha-eleostearate were intercompared with dioctyl phthalate (DOP) as primary plasticizers for vinyl chloride-vinyl acetate copolymer. All tested adduct derivatives were found to be highly compatible as primary plasticizers and generally more efficient than DOP [1]. Notably, the epoxidized adduct imparted excellent heat stability to the plastic during prolonged thermal exposure and additionally prevented deterioration upon exposure to ultraviolet irradiation—a dual-function performance characteristic not observed with the DOP control [1]. This UV-stabilizing property is attributed to the unique structural features derived from the conjugated triene starting material [1].

PVC plasticizer Heat stabilizer UV resistance Bio-based additives

Methyl Alpha-Eleostearate (4175-47-7): Evidence-Based Procurement Scenarios


Lipid Metabolism Studies Requiring High-Efficiency 9Z,11E-CLA Precursor

Procure methyl alpha-eleostearate when the experimental objective involves generating 9Z,11E-conjugated linoleic acid (CLA) in vivo or in tissue models with maximum conversion efficiency. As established in direct comparative lymphatic absorption studies, α-eleostearic acid demonstrates significantly higher 24-hour conversion to 9Z,11E-CLA compared to punicic acid (P < 0.05), despite both sharing similarly slow intestinal absorption kinetics [1]. This evidence positions α-eleostearate methyl ester as the preferred CLnA substrate for investigating CLA-mediated PPARγ activation, lipid metabolism regulation, and related downstream effects.

Synthesis of Diels-Alder Adducts for Bio-Based Polymer Precursors

Select methyl alpha-eleostearate when synthetic routes require a conjugated triene system capable of Diels-Alder cycloaddition—a reactivity profile absent in non-conjugated fatty acid methyl esters such as methyl linoleate or methyl linolenate [1]. The methyl alpha-eleostearate adduct with methyl vinyl ketone serves as a platform intermediate for hydrogenated, epoxidized, and aromatized derivatives. This application scenario is supported by demonstrated compatibility and functional performance of the adduct derivatives as primary plasticizers in vinyl copolymer formulations [1].

Development of UV-Resistant Bio-Based Plasticizers with Integrated Thermal Stability

Procure methyl alpha-eleostearate as a precursor for synthesizing epoxidized Diels-Alder adducts when developing non-phthalate plasticizers that require both plasticization efficiency and intrinsic UV/thermal stabilization. Direct comparative testing against dioctyl phthalate (DOP) established that the epoxidized methyl vinyl ketone-methyl alpha-eleostearate adduct imparts excellent heat stability during prolonged thermal exposure while simultaneously preventing UV-induced deterioration—a dual functionality not provided by DOP alone [1]. This evidence supports procurement for industrial R&D targeting multi-functional bio-based polymer additives.

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